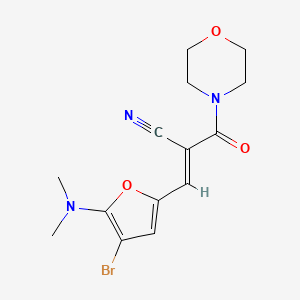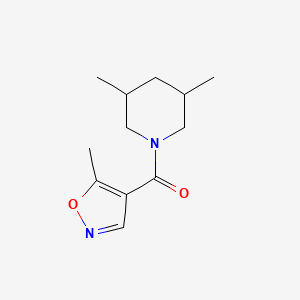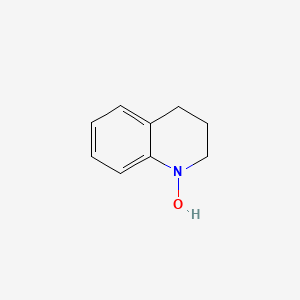
3,4-Dihydroquinolin-1(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroquinolin-1(2H)-ol is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the 1-position and a dihydro moiety at the 3,4-positions. This compound is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroquinolin-1(2H)-ol can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .
Another method involves the reduction of quinoline derivatives. For example, the reduction of 3,4-dihydroquinoline-1(2H)-one using sodium borohydride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
3,4-Dihydroquinolin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoline-1(2H)-one derivative.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinoline-1(2H)-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
3,4-Dihydroquinolin-1(2H)-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 3,4-Dihydroquinolin-1(2H)-ol involves its interaction with various molecular targets. For instance, it may disrupt biological membrane systems, leading to cell death in certain pathogens. Additionally, it can inhibit specific enzymes or receptors, thereby modulating biological pathways .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares a similar core structure but lacks the hydroxyl group.
Tetrahydroquinoline: Fully reduced form of quinoline with different biological activities.
Quinoline-1(2H)-one: Oxidized form with distinct chemical properties
Uniqueness
3,4-Dihydroquinolin-1(2H)-ol is unique due to its specific combination of a hydroxyl group and a dihydro moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-hydroxy-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,11H,3,5,7H2 |
InChI 键 |
MJFWGNPJOYNRGB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
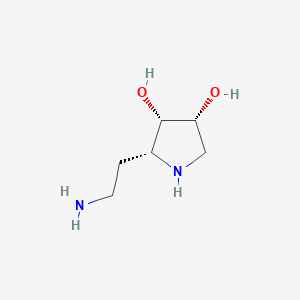
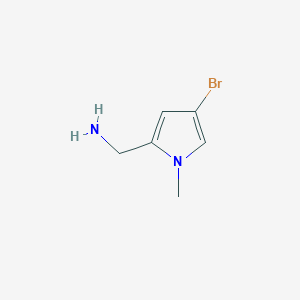
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
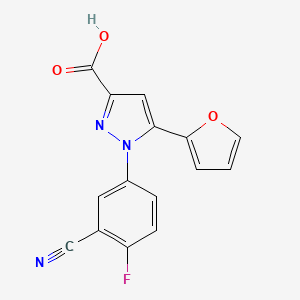

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
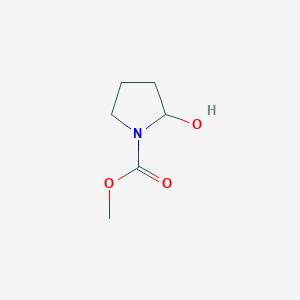
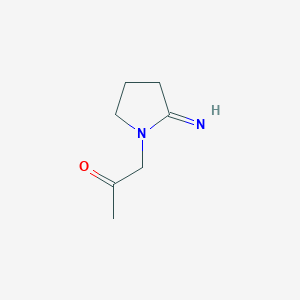


![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
